2-(Morpholinomethyl)phenylboronic acid
Overview
Description
2-(Morpholinomethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H16BNO3. It features a boronic acid group attached to a phenyl ring, which is further substituted with a morpholinomethyl group.
Mechanism of Action
Mode of Action
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .
Biochemical Pathways
The main biochemical pathway affected by 2-MPhB is the Suzuki-Miyaura cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
, which could impact their bioavailability and pharmacokinetics.
Action Environment
The efficacy and stability of 2-MPhB are influenced by the reaction conditions. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant conditions . Additionally, boronic acids and their esters, including 2-MPhB, are only marginally stable in water , suggesting that the aqueous environment could influence their action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholinomethyl)phenylboronic acid typically involves the reaction of phenylboronic acid with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, where phenylboronic acid is coupled with a morpholinomethyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(Morpholinomethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Substituted phenylboronic acids with different functional groups.
Scientific Research Applications
2-(Morpholinomethyl)phenylboronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing molecules that target protein-protein interactions, which are crucial for many biological processes.
Radiopharmaceuticals: The compound can be used as a precursor for synthesizing radiopharmaceuticals, which are radioactive drugs used for medical imaging and therapy.
Organic Synthesis: It is a valuable reagent in Suzuki-Miyaura coupling reactions, allowing the formation of carbon-carbon bonds between organic molecules.
Material Science: The compound’s unique structure makes it useful in developing new materials with specific properties.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the morpholinomethyl group, making it less versatile in certain applications.
4-(Morpholinomethyl)phenylboronic Acid: Similar structure but with the morpholinomethyl group at a different position on the phenyl ring.
2-(Pyrrolidinomethyl)phenylboronic Acid: Contains a pyrrolidinomethyl group instead of a morpholinomethyl group, leading to different reactivity and applications.
Uniqueness: 2-(Morpholinomethyl)phenylboronic acid is unique due to the presence of the morpholinomethyl group, which enhances its reactivity and allows for the formation of more stable complexes with target molecules. This makes it particularly valuable in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBBOZSTIQMBLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471367 | |
Record name | {2-[(Morpholin-4-yl)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223433-45-2 | |
Record name | {2-[(Morpholin-4-yl)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Morpholin-4-ylmethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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